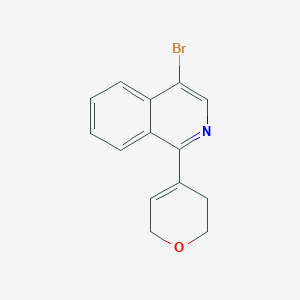
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is an organic compound with the molecular formula C14H12BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 4-position and a 3,6-dihydro-2H-pyran-4-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 3,6-dihydro-2H-pyran-4-one.
Bromination: The isoquinoline is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Coupling Reaction: The brominated isoquinoline is then coupled with 3,6-dihydro-2H-pyran-4-one under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Cyclization Reactions: The pyran ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves its interaction with various molecular targets and pathways. The bromine atom and the pyran ring contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: A simpler compound with similar reactivity but lacking the isoquinoline moiety.
4-Bromoisoquinoline: Lacks the pyran ring but shares the brominated isoquinoline structure.
3,6-Dihydro-2H-pyran-4-yl derivatives: Compounds with similar pyran ring structures but different substituents.
Uniqueness
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is unique due to the combination of the brominated isoquinoline and the pyran ring
Propiedades
IUPAC Name |
4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVWLOCLYKZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)
![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2783715.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
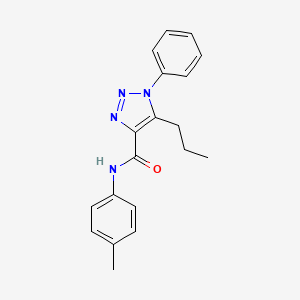
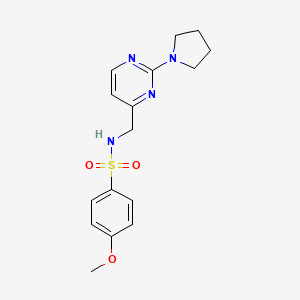
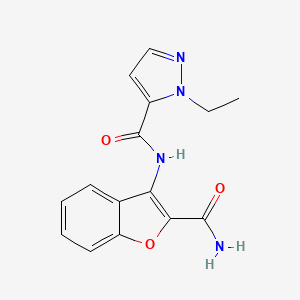
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
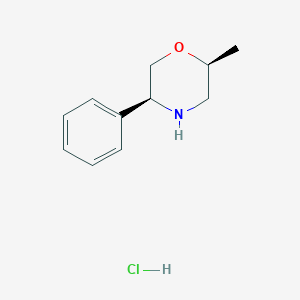
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)
